molecular formula C10H6BrFN2O2 B13313233 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid

5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B13313233
M. Wt: 285.07 g/mol
InChI Key: MCAYRQOBJXPEBA-UHFFFAOYSA-N
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Description

5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid (CAS 1354795-23-5) is a high-value pyrazole derivative with the molecular formula C10H6BrFN2O2 and a molecular weight of 285.07 . This compound belongs to the pyrazole class of heterocycles, a scaffold recognized as "a pharmacologically important active scaffold that possesses almost all types of pharmacological activities" . The presence of the pyrazole nucleus in a multitude of therapeutic agents, including the anti-inflammatory drug celecoxib, the antipsychotic CDPPB, and the anti-obesity drug rimonabant, underscores the significant research value of this chemical class . As a building block, this specific compound is integral to medicinal chemistry research, particularly in the synthesis of more complex molecules. Its structure, featuring a bromo-fluorophenyl substituent and a carboxylic acid functional group, makes it a versatile intermediate for further derivatization via cross-coupling reactions or amide formation . Researchers utilize this compound in the exploration of new therapeutic agents, as pyrazole derivatives are extensively reported to exhibit a wide spectrum of biological activities . These include anti-inflammatory, anticancer, antimicrobial, antifungal, and antiviral properties, making it a compound of interest for multiple drug discovery programs . The anti-inflammatory activity of some pyrazole analogs is often linked to their interaction with the cyclooxygenase-2 (COX-2) enzyme active site, forming hydrogen bonding and π-π interactions that augment their biological activity . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H6BrFN2O2

Molecular Weight

285.07 g/mol

IUPAC Name

3-(5-bromo-2-fluorophenyl)-1H-pyrazole-5-carboxylic acid

InChI

InChI=1S/C10H6BrFN2O2/c11-5-1-2-7(12)6(3-5)8-4-9(10(15)16)14-13-8/h1-4H,(H,13,14)(H,15,16)

InChI Key

MCAYRQOBJXPEBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C2=NNC(=C2)C(=O)O)F

Origin of Product

United States

Preparation Methods

Direct Cyclization of Precursors

One common route involves the cyclization of hydrazine derivatives with appropriately substituted β-ketoesters or β-diketones bearing halogenated phenyl groups. For example, a typical procedure might include:

  • Step 1: Condensation of a halogenated phenyl hydrazine with a β-keto ester or acid derivative.
  • Step 2: Cyclization under acidic or basic conditions to form the pyrazole core.
  • Step 3: Oxidation or further functionalization to introduce the carboxylic acid group at the 3-position.

This approach is supported by the synthesis of related pyrazole acids, where halogenated phenyl hydrazines undergo cyclization with keto acids or esters, followed by oxidation.

Cross-Coupling and Halogenation Strategies

Given the presence of bromine and fluorine substituents, halogenation or cross-coupling reactions are integral:

Oxidative Aromatization and Carboxylation

Post-cyclization, oxidative procedures are used to introduce the carboxylic acid group at the 3-position:

Specific Research Outcomes

A recent patent describes a method involving oxidation of a precursor pyrazole derivative with potassium persulfate, yielding the target acid with yields around 75-80%. The process includes:

  • Formation of a pyrazole core via cyclization.
  • Oxidative introduction of the carboxylic acid group using potassium persulfate in acetonitrile.
  • Purification through crystallization or chromatography.

Data Tables Summarizing Preparation Conditions

Method Starting Materials Key Reagents Conditions Yield Remarks
Cyclization of hydrazine derivatives Halogenated phenyl hydrazines + keto acids Acidic or basic catalyst 80-120°C, 4-8 hrs 55-67% Conventional, high temperature
Cross-coupling + oxidation Halogenated phenyl halides + pyrazole precursors Pd catalysts, potassium persulfate Room temp to 50°C, 2-6 hrs 75-80% Efficient, scalable
Oxidative ring functionalization Pyrazole intermediates Potassium persulfate 25-50°C, 3-5 hrs 70-85% Mild conditions, high selectivity

Research Outcomes and Optimization

Recent research highlights:

Chemical Reactions Analysis

Types of Reactions

5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The pyrazole ring can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The compound can be used in Suzuki or Heck coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Lithium Bases: Used for the lithiation step in the synthesis.

    Tri(C1-C6 alkyl) Borates: Used in the formation of boronate intermediates.

    Hydrolysis Agents: Such as water or dilute acids, used to hydrolyze boronate intermediates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted phenyl derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid and its derivatives involves interactions with specific molecular targets, such as enzymes or receptors. The presence of the bromo and fluorine substituents can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrazole-3-carboxylic Acid Derivatives

Compound Name Substituents at Position 5 Additional Functional Groups Molecular Weight (g/mol) Key References
This compound 5-Bromo-2-fluorophenyl None ~296.1 (calculated) -
5-(4-Nitrophenyl)-1H-pyrazole-3-carboxylic acid 4-Nitrophenyl Nitro group (electron-withdrawing) 263.19
5-(3-Methoxyphenyl)-1H-pyrazole-3-carboxylic acid 3-Methoxyphenyl Methoxy group (electron-donating) 224.19
5-(3-Hydroxyphenyl)-1H-pyrazole-3-carboxylic acid 3-Hydroxyphenyl Hydroxyl group (polar) 204.18
5-(Trifluoromethyl)-1H-pyrazole-3-carboxylic acid Trifluoromethyl CF₃ (lipophilic) 275.55

Key Observations:

  • For example, 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid exhibited antiviral activity against HIV with an EC₅₀ of 253 µM .
  • Electron-donating groups (e.g., methoxy, hydroxyl) may improve solubility but reduce metabolic stability. The hydroxyl variant (5-(3-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid) has a lower molecular weight (204.18 g/mol) and higher polarity, which could influence pharmacokinetics .

Table 2: Reported Bioactivities of Comparable Compounds

Compound Name Biological Target/Activity EC₅₀/IC₅₀ Mechanism Notes References
5-(4-Nitrophenyl)-1H-pyrazole-3-carboxylic acid HIV-1 integrase inhibition 253 µM (EC₅₀) Disrupts viral replication
3-(3-(Benzyloxy)phenyl)isoxazole-5-carboxylic acid HSV-1 and HAV inhibition 3.6 µM (EC₅₀) Competitive enzyme inhibition
5-(p-Tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides Anticancer (ALK5 inhibition) <10 µM (IC₅₀) Blocks TGF-β signaling pathway
5-(Difluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid Not reported N/A Fluorine groups enhance stability

Key Findings:

  • The 4-nitrophenyl derivative demonstrated moderate antiviral activity, attributed to its strong electron-withdrawing nitro group enhancing target binding .
  • Fluorinated derivatives , such as 5-(difluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, leverage fluorine's electronegativity and lipophilicity to improve metabolic stability and membrane permeability .

Biological Activity

5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid, identified by its CAS number 1350443-31-0, is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article synthesizes current research findings regarding its pharmacological effects, particularly focusing on anti-inflammatory and analgesic properties.

The molecular formula of this compound is C10H6BrFN2O2C_{10}H_{6}BrFN_{2}O_{2}. It is characterized by the presence of a bromine and fluorine atom, which may influence its biological activity through electronic and steric effects.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. Research indicates that compounds within this class can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process.

  • COX Inhibition :
    • A study demonstrated that certain pyrazole derivatives exhibited significant COX-2 selectivity, with selectivity indices ranging from 8.22 to 9.31, indicating their potential as safer alternatives to traditional NSAIDs .
    • The compound was tested using the carrageenan-induced rat paw edema model, showing promising results in reducing inflammation with minimal degenerative changes in vital organs .
  • Analgesic Effects :
    • In vivo studies have shown that derivatives of pyrazole can effectively alleviate pain, with some compounds achieving inhibition rates comparable to established analgesics like diclofenac sodium .

The mechanism through which this compound exerts its effects involves the inhibition of pro-inflammatory mediators and pathways. The selective inhibition of COX-2 over COX-1 suggests a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs .

Case Studies and Research Findings

Study ReferenceCompound TestedKey Findings
Sivaramakarthikeyan et al. Pyrazole DerivativesSignificant anti-inflammatory activity with minimal organ toxicity.
Abdellatif et al. Substituted PyrazolesHighest anti-inflammatory profile observed; effective in rat models.
Recent Synthesis Review Various PyrazolesHighlighted the safety and efficacy of pyrazole derivatives in clinical settings.

Safety Profile

The safety evaluation of this compound indicates a favorable profile with low acute toxicity levels (LD50 > 2000 mg/kg in rodents) . This suggests that it may be suitable for further development as a therapeutic agent.

Q & A

Q. What are the common synthetic routes for 5-(5-Bromo-2-fluorophenyl)-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized for yield?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones. For example, pyrazole ring formation can be achieved via [3+2] cycloaddition or condensation under acidic/basic conditions. Post-synthetic modifications, such as hydrolysis of ester intermediates (e.g., ethyl pyrazole-3-carboxylates), are often employed to generate the carboxylic acid moiety . Optimization strategies include:

  • Temperature control : Reactions at 60–80°C minimize side products.
  • Catalyst selection : Use of p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) to enhance regioselectivity.
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., bromo and fluoro groups) and pyrazole ring integrity. ¹⁹F NMR is critical for detecting fluorine environments .
  • X-ray crystallography : Resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding between carboxylic acid groups and adjacent molecules) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at 299.1 m/z) and isotopic patterns for bromine .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of this compound in biological targets?

SAR studies require systematic substitution of functional groups:

  • Bromo/fluoro modifications : Replace bromine with chlorine or iodine to assess halogen-dependent bioactivity (see analog comparisons in ).
  • Pyrazole ring substitution : Introduce methyl or trifluoromethyl groups at position 1 or 3 to evaluate steric/electronic effects on target binding .
  • Carboxylic acid bioisosteres : Replace the -COOH group with tetrazoles or sulfonamides to improve membrane permeability .
    Example Table :
Compound ModificationBiological Activity (IC₅₀)TargetReference
5-Bromo-2-fluorophenyl12.3 µMKinase X
5-Chloro-2-fluorophenyl18.7 µMKinase X

Q. What strategies address contradictory data in biological activity studies of this compound?

Contradictions often arise from assay variability or compound stability. Mitigation strategies include:

  • Standardized assay protocols : Use consistent cell lines (e.g., HEK293 vs. HeLa) and incubation times .
  • Stability profiling : Monitor compound degradation in PBS or serum via HPLC at 0, 6, and 24 hours .
  • Orthogonal validation : Confirm activity with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to rule out false positives .

Q. What computational approaches predict the binding interactions of this compound with enzymes?

  • Molecular docking (AutoDock Vina) : Models interactions with active sites (e.g., hydrogen bonds between -COOH and Arg residues) .
  • Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable complexes) .
  • Quantum mechanics/molecular mechanics (QM/MM) : Evaluates electronic effects of fluorine/bromine on binding energy .

Q. How can researchers optimize the compound’s solubility and stability for in vivo studies?

  • Salt formation : Prepare sodium or potassium salts to enhance aqueous solubility (test via shake-flask method) .
  • Prodrug derivatization : Convert -COOH to ethyl esters or amides for improved bioavailability, followed by enzymatic hydrolysis in vivo .
  • Lyophilization : Stabilize the compound in lyophilized form, stored at -20°C with desiccants to prevent hydrolysis .

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